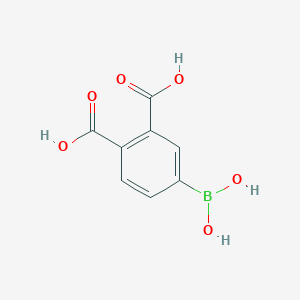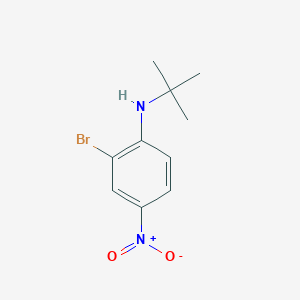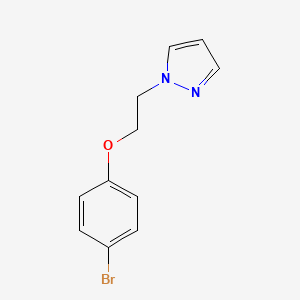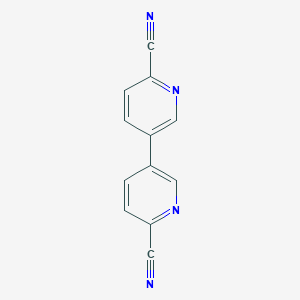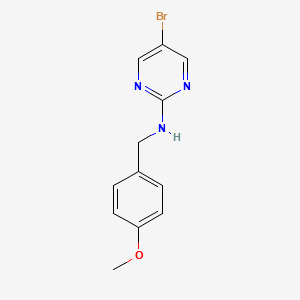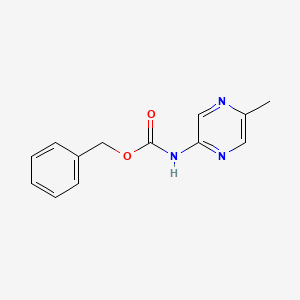
1-(2-Phénylphényl)éthan-1-amine
Vue d'ensemble
Description
1-(2-Phenylphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Phenylphenyl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Phenylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
1-(2-Phénylphényl)éthan-1-amine: a des applications potentielles en pharmacologie, notamment dans la synthèse de composés pharmaceutiques énantiopurs . Il peut être utilisé comme brique de construction pour la création de nouveaux produits pharmaceutiques, y compris des ligands de récepteurs et des inhibiteurs enzymatiques. La structure du composé permet de développer des médicaments avec une chiralité spécifique, ce qui est crucial pour leur efficacité et leur sécurité.
Science des matériaux
En science des matériaux, This compound peut contribuer à la conception et à la fabrication de matériaux fonctionnels . Ses propriétés le rendent adapté à la création de polymères, de catalyseurs, de capteurs et de nanomatériaux, essentiels aux progrès de l'électronique organique, du photovoltaïque et des biomatériaux.
Synthèse chimique
Ce composé est précieux en synthèse chimique en tant que brique de construction polyvalente. Il peut être utilisé dans diverses réactions de fonctionnalisation et de transformations pour construire des molécules complexes, notamment des produits pharmaceutiques, des produits agrochimiques et des produits naturels . Sa réactivité et sa capacité de coordination en font un élément important dans le développement de nouvelles méthodologies de synthèse.
Chimie analytique
En chimie analytique, This compound pourrait être utilisé dans le développement de méthodes analytiques pour la détection et la quantification des amines biogènes et des composés apparentés . Ses propriétés peuvent lui permettre de servir de standard ou de réactif dans les techniques chromatographiques et la spectroscopie.
Biochimie
Les applications biochimiques de This compound incluent son rôle dans l'étude des amines biogènes. Il peut être utilisé pour explorer la biosynthèse, les fonctions physiologiques et les effets toxiques des amines biogènes, ainsi que leur impact sur la santé .
Science de l'environnement
This compound: peut avoir des applications en science de l'environnement, notamment dans l'évaluation de l'impact environnemental des amines, leur rôle dans la pollution et la toxicité, et le développement de stratégies durables pour leur synthèse et leur utilisation . Il pourrait également contribuer aux efforts de remédiation environnementale.
Mécanisme D'action
Target of Action
This compound is a versatile small molecule scaffold , which suggests that it could potentially interact with a variety of biological targets
Mode of Action
It’s known that this compound can be used in the synthesis of novel disubstituted 1-phenylpropan-2-amines . These compounds are synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity . The exact interaction of 1-(2-Phenylphenyl)ethan-1-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its role in the synthesis of disubstituted 1-phenylpropan-2-amines , it may influence pathways involving these compounds.
Result of Action
As a versatile small molecule scaffold , it likely has the potential to exert a variety of effects depending on the specific targets it interacts with and the context in which it is used.
Analyse Biochimique
Biochemical Properties
1-(2-Phenylphenyl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure amines, which are important in pharmaceutical applications . Additionally, 1-(2-Phenylphenyl)ethan-1-amine can bind to specific receptors and proteins, influencing their activity and function.
Cellular Effects
The effects of 1-(2-Phenylphenyl)ethan-1-amine on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Phenylphenyl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Phenylphenyl)ethan-1-amine have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Phenylphenyl)ethan-1-amine remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(2-Phenylphenyl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects of 1-(2-Phenylphenyl)ethan-1-amine is crucial for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
1-(2-Phenylphenyl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The study of these metabolic pathways is essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(2-Phenylphenyl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution of 1-(2-Phenylphenyl)ethan-1-amine is important for determining its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(2-Phenylphenyl)ethan-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. Studying the subcellular localization of 1-(2-Phenylphenyl)ethan-1-amine is crucial for understanding its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(2-phenylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRJUUUGBBRPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42088-93-7 | |
| Record name | 1-(2-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)
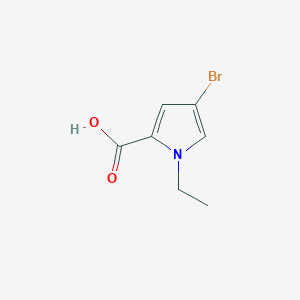
![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)
